molecular formula C17H15N3O4S2 B2628298 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 1797342-47-2

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2628298
CAS No.: 1797342-47-2
M. Wt: 389.44
InChI Key: YZHKSSNCEMSMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core, an azetidine ring, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [2+2] cycloaddition reaction, which is a powerful tool for constructing four-membered rings such as azetidines . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole exerts its effects involves its interaction with specific molecular targets. The azetidine ring and benzothiadiazole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    Azetidines: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, share similar structural features and reactivity.

    Benzothiadiazoles: Compounds like 2,1,3-benzothiadiazole are structurally related and often used in similar applications.

Uniqueness

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)14-9-20(10-14)17(21)11-2-7-15-16(8-11)19-25-18-15/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHKSSNCEMSMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.